2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan
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Overview
Description
2-(2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)furan is a complex organic compound characterized by the presence of a cyclopentadiene ring, a propyl chain, and a furan ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)furan typically involves multi-step organic reactions. One common approach is to start with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentadiene ring. The propyl chain can be introduced through a Friedel-Crafts alkylation reaction. The furan ring is then synthesized separately and attached to the propyl chain via a coupling reaction. The methylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the furan ring or the methylthio group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced furan derivatives and thiols.
Substitution: Halogenated furans, substituted thiols, and other derivatives.
Scientific Research Applications
2-(2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)furan involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)thiophene
- **2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)pyrrole
- **2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)benzene
Uniqueness
2-(2-(Cyclopenta-1,3-dien-1-yl)propyl)-5-(methylthio)furan is unique due to the presence of both a furan ring and a methylthio group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
113789-79-0 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(2-cyclopenta-1,3-dien-1-ylpropyl)-5-methylsulfanylfuran |
InChI |
InChI=1S/C13H16OS/c1-10(11-5-3-4-6-11)9-12-7-8-13(14-12)15-2/h3-5,7-8,10H,6,9H2,1-2H3 |
InChI Key |
GFUAMYWDZHZZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(O1)SC)C2=CC=CC2 |
Origin of Product |
United States |
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